molecular formula C7H15NO2S B13223287 3,3-Dimethylcyclopentane-1-sulfonamide

3,3-Dimethylcyclopentane-1-sulfonamide

Cat. No.: B13223287
M. Wt: 177.27 g/mol
InChI Key: CYUCXDOKWCZQTB-UHFFFAOYSA-N
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Description

3,3-Dimethylcyclopentane-1-sulfonamide is an organic compound with the molecular formula C₇H₁₅NO₂S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a cyclopentane ring with two methyl groups at the 3rd position. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethylcyclopentane-1-sulfonamide typically involves the reaction of 3,3-dimethylcyclopentane with sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

3,3-Dimethylcyclopentane+Sulfonyl chlorideThis compound\text{3,3-Dimethylcyclopentane} + \text{Sulfonyl chloride} \rightarrow \text{this compound} 3,3-Dimethylcyclopentane+Sulfonyl chloride→this compound

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylcyclopentane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form amines.

    Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Amines

    Substitution: Various substituted sulfonamides

Scientific Research Applications

3,3-Dimethylcyclopentane-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethylcyclopentane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentane-1-sulfonamide
  • 3-Methylcyclopentane-1-sulfonamide
  • 4,4-Dimethylcyclopentane-1-sulfonamide

Uniqueness

3,3-Dimethylcyclopentane-1-sulfonamide is unique due to the presence of two methyl groups at the 3rd position of the cyclopentane ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

IUPAC Name

3,3-dimethylcyclopentane-1-sulfonamide

InChI

InChI=1S/C7H15NO2S/c1-7(2)4-3-6(5-7)11(8,9)10/h6H,3-5H2,1-2H3,(H2,8,9,10)

InChI Key

CYUCXDOKWCZQTB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C1)S(=O)(=O)N)C

Origin of Product

United States

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